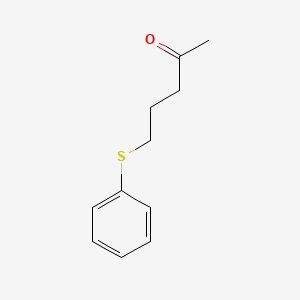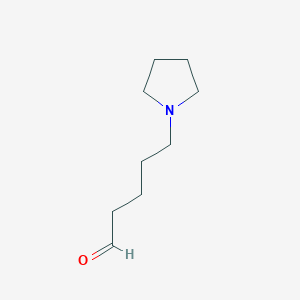
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole is a heterocyclic compound that features both a benzodioxole and a thiazole ring in its structure The benzodioxole moiety is known for its presence in various biologically active compounds, while the thiazole ring is a common scaffold in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole typically involves the condensation of 1,3-benzodioxole derivatives with thioamide compounds. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with thioacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
化学反应分析
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where halogens or other substituents are introduced using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: N-bromosuccinimide in carbon tetrachloride or chlorinating agents like thionyl chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazoles.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiazole ring.
Medicine: Explored for its potential as an anticancer agent, with studies showing activity against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The benzodioxole moiety can also interact with DNA, potentially leading to the disruption of DNA replication and transcription.
相似化合物的比较
Similar Compounds
4-(1,3-Benzodioxol-5-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(1,3-Benzodioxol-5-yl)-1,3-imidazole: Contains an imidazole ring, which may confer different biological activities.
4-(1,3-Benzodioxol-5-yl)-1,3-pyrazole: Features a pyrazole ring, often studied for its anti-inflammatory properties.
Uniqueness
4-(1,3-Benzodioxol-5-yl)-1,3-thiazole is unique due to the combination of the benzodioxole and thiazole rings, which can confer a distinct set of chemical and biological properties. The presence of the thiazole ring often enhances the compound’s stability and reactivity, making it a valuable scaffold in drug discovery and materials science.
属性
分子式 |
C10H7NO2S |
|---|---|
分子量 |
205.23 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H7NO2S/c1-2-9-10(13-6-12-9)3-7(1)8-4-14-5-11-8/h1-5H,6H2 |
InChI 键 |
ROXYDJTVGNJDIO-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13574414.png)



![2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13574445.png)
![2-[2-(4-Fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13574450.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13574457.png)


![3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide](/img/structure/B13574474.png)

![(6-(Benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B13574481.png)
![N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride](/img/structure/B13574493.png)
